2-Chloro-4-(2,5-dichlorophenyl)phenol
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Overview
Description
2-Chloro-4-(2,5-dichlorophenyl)phenol is a chlorinated derivative of phenol. This compound is characterized by the presence of three chlorine atoms attached to a phenolic structure, making it a significant compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,5-dichlorophenyl)phenol typically involves the chlorination of phenol derivatives. One common method is the chlorination of 2,5-dichlorophenol using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as ferric chloride (FeCl3) to facilitate the chlorination process .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination reactors where phenol derivatives are exposed to chlorine gas. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(2,5-dichlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated phenolic compounds.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Less chlorinated phenols
Substitution: Phenolic derivatives with different substituents
Scientific Research Applications
2-Chloro-4-(2,5-dichlorophenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: This compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use as an antiseptic and disinfectant.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,5-dichlorophenyl)phenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. This compound targets various molecular pathways involved in microbial metabolism, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
- 2,4-Dichlorophenol
- 2,5-Dichlorophenol
- 2,6-Dichlorophenol
- 3,4-Dichlorophenol
- 3,5-Dichlorophenol
Comparison: Compared to other dichlorophenols, 2-Chloro-4-(2,5-dichlorophenyl)phenol is unique due to the presence of an additional chlorine atom, which enhances its antimicrobial properties and makes it more effective in various applications. Its specific structure allows for unique interactions with microbial cell membranes, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-chloro-4-(2,5-dichlorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-2-3-10(14)9(6-8)7-1-4-12(16)11(15)5-7/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQHJUZTHZXMLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347591 |
Source
|
Record name | 2-chloro-4-(2,5-dichlorophenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78143-73-4 |
Source
|
Record name | 2-chloro-4-(2,5-dichlorophenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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